molecular formula C17H20N2O3S B3004447 methyl 2-((1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)thio)acetate CAS No. 2034355-88-7

methyl 2-((1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)thio)acetate

Cat. No.: B3004447
CAS No.: 2034355-88-7
M. Wt: 332.42
InChI Key: PSHNTEQDNOJXTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound that features an indole moiety, a pyrrolidine ring, and a thioester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)thio)acetate typically involves multiple stepsThe reaction conditions often include the use of methanesulfonic acid under reflux in methanol to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification steps are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, especially at the indole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-((1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)thio)acetate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(1H-indol-3-yl)acetate: Shares the indole moiety but lacks the pyrrolidine and thioester groups.

    Indole-3-acetic acid: A simpler indole derivative with significant biological activity.

Uniqueness

Methyl 2-((1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)thio)acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

methyl 2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-3-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-22-17(21)11-23-13-6-7-19(10-13)16(20)8-12-9-18-15-5-3-2-4-14(12)15/h2-5,9,13,18H,6-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHNTEQDNOJXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1CCN(C1)C(=O)CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.